Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a benzamido moiety in its structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of appropriate pyrazole derivatives with substituted benzamides. The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like FeCl3 to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group and benzamido moiety can participate in substitution reactions with nucleophiles or electrophiles, forming substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: The compound’s chemical properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The benzamido moiety may also play a role in stabilizing these interactions, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyridine derivatives:
Ethyl 5-bromo-pyrazolo[1,5-a]pyridine-3-carboxylate: This compound has a bromine atom instead of a trifluoromethyl group, which may result in different reactivity and biological activity.
Ethyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylate: The presence of a methoxy group instead of a trifluoromethyl group can alter the compound’s electronic properties and interactions with biological targets. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
ethyl 5-[[3-(trifluoromethyl)benzoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-2-27-17(26)14-10-22-24-7-6-13(9-15(14)24)23-16(25)11-4-3-5-12(8-11)18(19,20)21/h3-10H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOWKZNLHIZPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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